4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol
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Overview
Description
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethoxy group, making it less complex but still useful in various applications.
Trifluoromethyl ketones: These compounds have a carbonyl group instead of a phenol group, leading to different reactivity and applications.
Uniqueness
The combination of these groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets .
Properties
Molecular Formula |
C11H11F3O2 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChI Key |
XCQJPUFIKFIGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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